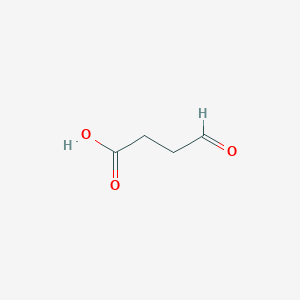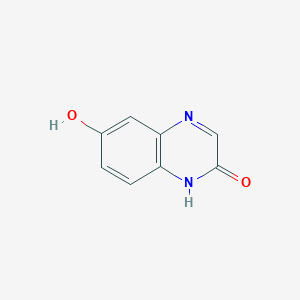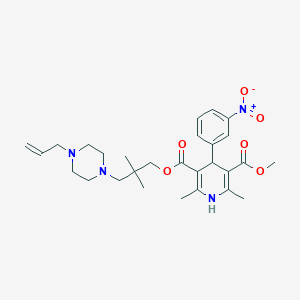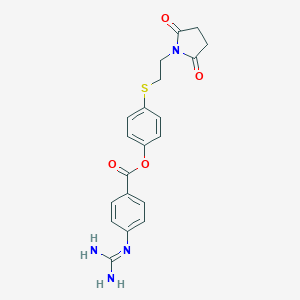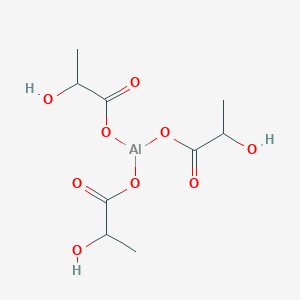
Aluminum lactate
Übersicht
Beschreibung
Aluminum lactate is a chemical compound, a salt of aluminum and lactic acid with the formula Al(C3H5O3)3 . It appears as a white powder which is soluble in water .
Synthesis Analysis
Aluminum lactate is obtained by precipitating a solution of the barium salt by aluminum sulfate .Molecular Structure Analysis
The molecular formula of Aluminum lactate is C9H15AlO9 . The molar mass is 294.192 g·mol−1 .Chemical Reactions Analysis
Aluminum lactate is used as a mordant . It is suitable for use in both the cosmetic and oral industries . Aluminum lactate is also used as a precursor for sol–gel synthesis of alumina-based glasses .Physical And Chemical Properties Analysis
Aluminum lactate is a white powder . It is soluble in water . The melting point is 300 °C (572 °F; 573 K) .Wissenschaftliche Forschungsanwendungen
Neurobiology : Aluminum lactate has been found to decrease the capability of mouse neuroblastoma cells to synthesize protein and DNA, making it a strong neuritogenic agent and marked cytostatic (Zatta, Zambenedetti, & Masiero, 1994). Additionally, prenatal exposure to aluminum lactate can cause cognitive deficits in rats, but social learning can improve performance in a conditioned avoidance response task (Gonda, Miklósi, & Lehotzky, 1997).
Material Science : It serves as an attractive precursor for the sol-gel synthesis of alumina-based glasses due to its peculiar chelation properties (Zhang, Araujo, & Eckert, 2007).
Medical Applications : Aluminum lactate therapy has shown significant reduction in cellular hyperactivity and quartz retention in lung tissue, suggesting its potential in treating simple silicosis (Bégin, Massé, Sebastien, Martel, Geoffroy, & Labbé, 1987). Chronic accumulation of aluminum lactate in rats affects cellular metabolism and induces alterations in renal tubular PAH transport, although it does not affect the glomerular filtration rate or other global functions (Mahieu, Gionotti, Millen, & Elías, 2003).
Industrial Applications : It is widely used in various fields like daily chemical industry, industrial production, and life sciences. Monitoring its production is important for these applications (Sun, 2008). Aluminum lactate solutions are also used in industrial applications like cement adjuvants (Greim, Milius, Bojer, Siegel, Breu, & Senker, 2019).
Safety And Hazards
Zukünftige Richtungen
Aluminum lactate has been investigated for its role in improving hydration and drying behavior of MgO-bonded refractory castables . It has been found that adding 1.0 wt.% of aluminum lactate to the tested castable compositions resulted in refractories with enhanced properties and greater spalling resistance .
Eigenschaften
IUPAC Name |
bis(2-hydroxypropanoyloxy)alumanyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H6O3.Al/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYADVIJALMOEQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O[Al](OC(=O)C(C)O)OC(=O)C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15AlO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
| Record name | Aluminum, tris[2-(hydroxy-.kappa.O)propanoato-.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Aluminum lactate | |
CAS RN |
18917-91-4 | |
| Record name | Tris[2-(hydroxy-κO)propanoato-κO]aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18917-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum lactate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018917914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, tris[2-(hydroxy-.kappa.O)propanoato-.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium trilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





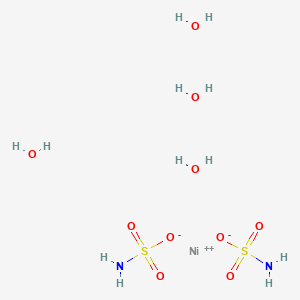
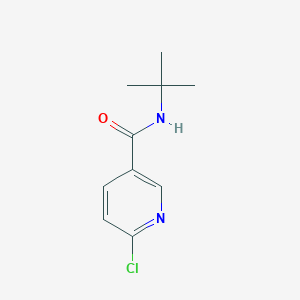
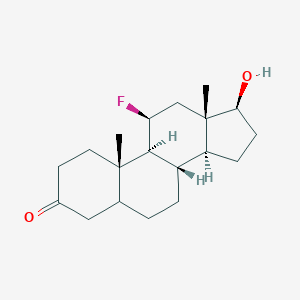
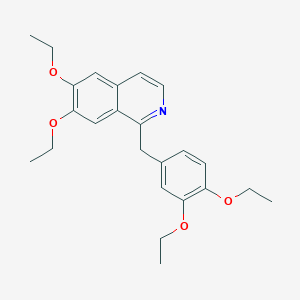
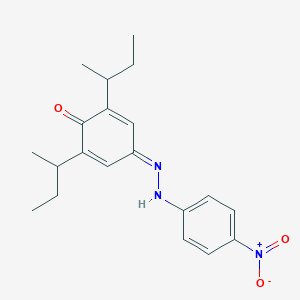
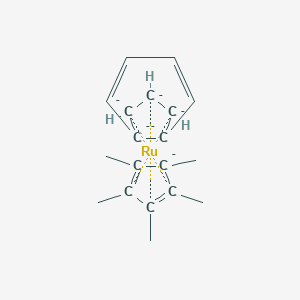
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)
